6-Decenoic acid

Description

Overview of Medium-Chain Unsaturated Fatty Acids in Biological Systems

Fatty acids are carboxylic acids with aliphatic chains that can be either saturated or unsaturated. wikipedia.org They are classified by their carbon chain length: short-chain fatty acids (SCFAs) have five or fewer carbons, medium-chain fatty acids (MCFAs) have tails of 6 to 12 carbons, and long-chain fatty acids (LCFAs) possess 13 to 21 carbons. wikipedia.orgfiveable.me MCFAs are found in dietary sources like coconut oil and milk products and can also be synthesized in tissues such as the liver and mammary glands. imrpress.comnih.gov

Unsaturated fatty acids contain one or more carbon-carbon double bonds in their structure. wikipedia.orgfiveable.me Medium-chain unsaturated fatty acids, therefore, combine the properties of this chain length with the chemical reactivity and structural configuration of a double bond. In biological systems, these fatty acids are important for several reasons. They serve as energy sources, and unlike LCFAs, MCFAs are absorbed directly into the portal blood and have a carnitine-independent uptake into mitochondria for β-oxidation. nih.govfrontiersin.org Unsaturated fatty acids are also crucial components of cell membranes, where they influence fluidity and the transport of substances. ontosight.ai

Isomeric Diversity within Decenoic Acid Research

Decenoic acid is a monounsaturated fatty acid with a 10-carbon chain (C10:1). wikipedia.orgnih.gov The specific placement and configuration of the double bond give rise to numerous isomers, each with potentially distinct chemical properties and biological activities.

Configurational and Positional Isomers of Decenoic Acids

Decenoic acid exists as a variety of isomers based on the location of the double bond (positional isomers) and the geometry of the hydrogen atoms attached to the double-bonded carbons (configurational isomers, either cis or trans). wikipedia.org Research has identified and characterized several of these isomers, which are found in sources ranging from bacteria and insect pheromones to food products. wikipedia.orgebi.ac.uk For instance, trans-2-decenoic acid, produced by the bacterium Streptococcus mutans, inhibits the growth of the fungus Candida albicans and can stimulate nerve cell regeneration. wikipedia.orgnih.gov Other isomers, like 9-decenoic acid (caproleic acid), are found in small amounts in goat and cow milk. wikipedia.org The study of these various isomers is critical as their biological functions and industrial applications can differ significantly.

| Isomer | Configuration | Noted Occurrence / Function | Reference |

|---|---|---|---|

| 2-Decenoic acid | cis | Produced by Pseudomonas aeruginosa, inhibits biofilm formation. | wikipedia.org |

| 2-Decenoic acid | trans | Flavoring agent; stimulates nerve cell regeneration; inhibits Candida albicans. | wikipedia.org |

| 3-Decenoic acid | cis | Female sex pheromone of the furniture carpet beetle. | wikipedia.org |

| 4-Decenoic acid | trans (E) | Detected as a minor component in heated butter. | ebi.ac.uk |

| 5-Decenoic acid | cis (Z) and trans (E) | Detected as minor components in heated butter. | ebi.ac.uk |

| 7-Decenoic acid | Unspecified | Identified in human depot fat. | ebi.ac.uk |

| 8-Decenoic acid | Unspecified | Identified in human depot fat. | ebi.ac.uk |

| 9-Decenoic acid | Unspecified | Found in goat/cow milk and certain plant oils. Antimicrobial properties. | wikipedia.org |

Unique Research Focus on 6-Decenoic Acid and its Stereoisomers

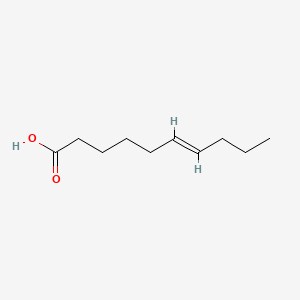

Within the family of decenoic acids, this compound has garnered specific research attention, primarily due to its distinct sensory properties. It has a double bond between the sixth and seventh carbon atoms from the carboxyl end. ontosight.ai Like other isomers, it exists in cis and trans configurations, designated as (6Z)-decenoic acid and (6E)-decenoic acid. ontosight.aifoodb.ca

A pivotal area of research has been its identification in food chemistry. Studies have detected (E)- and (Z)-6-decenoic acid as minor components in heated butter. ebi.ac.uktandfonline.com What sets it apart is the finding that (E)-6-decenoic acid, in particular, possesses a significantly intense milky flavor compared to other decenoic acid isomers. tandfonline.com This characteristic has led to its use as a flavoring agent in the food industry, often as part of a mixture with 5-decenoic acid, commercially referred to as "milk lactone". It is recognized as a safe flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). ontosight.ai

| Property | (6Z)-Decenoic acid | (6E)-Decenoic acid | Reference |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | ontosight.aifoodb.ca |

| IUPAC Name | (Z)-dec-6-enoic acid | (E)-dec-6-enoic acid | foodb.ca |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol | nih.govfoodb.ca |

| Key Research Finding | Identified as a component in heated butter. | Noted for its particularly intense milky flavor. | tandfonline.com |

| FEMA Number | 3742 (for the mixture of 5- and this compound) | ontosight.ai |

Historical Trajectories and Emerging Paradigms in this compound Investigations

The investigation of this compound is a relatively modern development in fatty acid research. Its discovery is linked to advanced analytical techniques, such as gas chromatography and mass spectrometry (GC/MS), which allowed for the identification of novel, minor fatty acid components in complex mixtures like heated butter. ebi.ac.uktandfonline.com Early research focused on its formation, with one proposed mechanism being the transformation of δ-decalactone in the presence of acid during heating. tandfonline.com

The primary paradigm for this compound research has been driven by its application in the flavor and fragrance industry. ontosight.ai Its potent and desirable milky, buttery, and creamy aroma profile makes it a valuable ingredient for food formulators. Synthetic routes have been developed to produce mixtures of 5- and 6-decenoic acids, often starting from raw materials like δ-decalactone, to meet industrial demand for these flavor compounds. While much of the focus has been on its organoleptic properties, its unique structure as a medium-chain unsaturated fatty acid suggests potential for exploration in other areas of biochemical and metabolic research, following the path of its more extensively studied isomers. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

85392-04-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

dec-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12) |

InChI Key |

IZOFWCYKCWUJBY-UHFFFAOYSA-N |

SMILES |

CCCC=CCCCCC(=O)O |

Isomeric SMILES |

CCC/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCC=CCCCCC(=O)O |

Other CAS No. |

86503-04-0 85392-04-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological and Cellular Roles of 6 Decenoic Acid

Structural and Functional Contributions to Biological Membranes

The unique physicochemical properties of 6-decenoic acid, conferred by its ten-carbon chain and a cis-double bond, allow it to be an integral component of cellular membranes, where it actively influences the membrane's physical characteristics.

Influence on Membrane Dynamics and Permeability

The presence of the cis-double bond in the acyl chain of this compound introduces a "kink" in the structure, which prevents tight packing of the fatty acid tails within the membrane. This structural feature is critical in modulating membrane fluidity. Increased membrane fluidity is associated with enhanced mobility of membrane components, which can impact various cellular processes.

Research on related decenoic acid isomers has demonstrated a direct impact on membrane properties. For instance, studies have shown that these fatty acids can increase membrane permeability. This effect is thought to be due to the disruption of the lipid bilayer's tight packing, creating transient pores or areas of instability that allow for the passage of substances. While direct studies on this compound are limited, the principles of how unsaturated fatty acids affect membrane dynamics suggest a similar role in enhancing permeability. This increased permeability can be significant, as it may facilitate the transport of various molecules across the cell membrane.

Participation in Lipid and Energy Metabolism

This compound, as a medium-chain fatty acid, is actively involved in the central metabolic pathways of the cell, contributing to both lipid homeostasis and cellular energy production.

Intermediary Roles in Fatty Acid Metabolic Pathways

This compound is recognized as a participant in fatty acid metabolism. Medium-chain fatty acids are catabolized through mitochondrial β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The metabolism of decenoic acid is a noted pathway, particularly in the context of fatty acid oxidation disorders. In some biological systems, enzymes such as acyl-CoA synthetase can activate decanoic acid (the saturated counterpart of this compound) to its CoA ester, initiating its entry into the β-oxidation spiral. While the specific enzymes acting on this compound are not as extensively characterized, its structural similarity suggests it would follow a comparable metabolic fate.

The table below outlines the general steps of fatty acid β-oxidation, a pathway in which this compound is expected to participate.

| Step | Enzyme | Description |

| Activation | Acyl-CoA Synthetase | The fatty acid is activated by the attachment of Coenzyme A in the cytoplasm. |

| Transport | Carnitine Shuttle (for long-chain fatty acids) | Medium-chain fatty acids like this compound can often cross the mitochondrial membrane without the need for the carnitine shuttle. |

| Dehydrogenation | Acyl-CoA Dehydrogenase | Introduction of a double bond between the α and β carbons, producing FADH₂. |

| Hydration | Enoyl-CoA Hydratase | Addition of a water molecule across the double bond. |

| Dehydrogenation | 3-hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group to a keto group, producing NADH. |

| Thiolysis | Thiolase | Cleavage of the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. |

Involvement in Cellular Lipid Transport Processes

The transport of fatty acids across cellular and mitochondrial membranes is a critical aspect of lipid metabolism. This compound is noted to be involved in lipid transport processes. As a medium-chain fatty acid, it can pass directly into the mitochondrial matrix to undergo β-oxidation without relying on the carnitine palmitoyltransferase (CPT) system that is obligatory for long-chain fatty acids. This more direct entry into the mitochondria makes medium-chain fatty acids like this compound a readily available source of energy. The transport of decanoic acid has been shown to be facilitated by fatty acid binding proteins and fatty acid transport proteins.

Regulation of Mitochondrial Bioenergetic Pathways

Emerging research on decanoic acid suggests a role in regulating mitochondrial function beyond simple substrate provision. Decanoic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a key role in stimulating mitochondrial biogenesis. This activation can lead to an increase in the number of mitochondria and the activity of respiratory chain complexes, such as complex I. Furthermore, treatment with decanoic acid has been observed to increase the expression of genes related to fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. While these findings are primarily for decanoic acid, the structural similarity of this compound suggests it may have comparable regulatory effects on mitochondrial bioenergetics, contributing to enhanced cellular energy capacity.

Mechanistic Insights into Cellular Signaling Modulations

Decanoic acid and its derivatives are recognized for their ability to influence a variety of cellular signaling pathways, impacting fundamental processes from cell growth to metabolic regulation.

Research has demonstrated that certain derivatives of decenoic acid can activate intracellular signaling pathways in a manner similar to neurotrophins. Specifically, trans-2-decenoic acid ethyl ester (DAEE) has been shown to be the most potent among several MCFAs in facilitating the phosphorylation of mitogen-activated protein kinases (MAPK)/extracellular signal-regulated kinases (ERK) 1/2 in cultured neurons from embryonic rats. This activation of the MAPK/ERK pathway is crucial for various cellular functions.

Further investigation revealed that DAEE also activates phosphatidylinositol 3-kinase (PI3K) and the cAMP-response element binding protein (CREB). The activation of CREB by DAEE occurs primarily through the MAPK/ERK1/2 pathway. In the model organism Dictyostelium discoideum, decanoic acid has been found to regulate the phosphoinositide pathway by diminishing the concentrations of phosphatidylinositol phosphate (B84403) (PIP) and phosphatidylinositol diphosphate (B83284) (PIP2). This modulation of key signaling molecules highlights the compound's role as a significant effector in cellular communication.

C10 fatty acids exhibit significant regulatory effects on cellular proliferation and survival. Queen bee acid (10-Hydroxy-2-Decenoic Acid, 10-HDA), for instance, has been shown to reduce the viability of human hepatoma (HepG2) cells in a dose-dependent manner. Treatment with 10-HDA induced morphological changes in these cancer cells, causing them to become smaller and rounder with marked cytoplasmic shrinkage. This was accompanied by a significant increase in the number of apoptotic and necrotic cells.

Decanoic acid has also been observed to suppress the phosphorylation of c-Met, a receptor tyrosine kinase, and induce apoptosis in hepatocellular carcinoma (HCC) cells. This is achieved by inhibiting the expression of various oncogenic proteins. These findings underscore the potential of decenoic acid and its derivatives to modulate pathways controlling cell growth and induce apoptosis in cancer cells.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are key regulators of lipid and glucose metabolism. Studies have identified decanoic acid as a direct ligand and modulator of PPARγ. Unlike longer-chain fatty acids, decanoic acid binds to a distinct pocket on the PPARγ receptor.

The activation of PPARs by fatty acids can upregulate or downregulate the expression of various genes involved in metabolism. Cell-based and animal studies have revealed that decanoic acid's interaction with PPARγ improves glucose sensitivity and lipid profiles without causing the common side effect of weight gain associated with other PPARγ agonists. Three main types of PPARs have been identified: alpha (α), gamma (γ), and delta (δ), all of which play essential roles in regulating cellular differentiation, metabolism, and development. Decanoic acid's specific modulation of PPARγ activity could be a key mechanism for its therapeutic effects in metabolic diseases.

| PPAR Subtype | Primary Tissue Expression | Key Functions | Interaction with Decanoic Acid |

|---|---|---|---|

| PPARα | Liver, kidney, heart, muscle | Fatty acid oxidation | Perfluorononanoic acid (a related compound) activates PPARα. |

| PPARγ | Adipose tissue | Adipogenesis, glucose metabolism, lipid synthesis | Direct ligand and modulator, improving glucose sensitivity. |

| PPARδ/β | Brain, adipose tissue, skin | Fatty acid oxidation | Some perfluoroalkyl acids show strong interactions with PPARδ. |

Autophagy is an essential cellular process for degrading and recycling cellular components to maintain homeostasis. Decanoic acid has been identified as an inducer of autophagy. Studies using the model organism Dictyostelium show that treatment with decanoic acid, but not the shorter octanoic acid, induces the formation of autophagosomes and enhances autophagic flux.

The proposed mechanism involves the upregulation of autophagy-inducing genes, such as atg1 and atg8. Queen bee acid (10-HDA) is also a novel autophagy inducer in various neuronal cell lines and animal models. The signaling pathways implicated in 10-HDA-induced autophagy involve beclin-1 (BECN1) and the activation of sirtuin 1 (SIRT1), which promotes the process through deacetylation of critical ATG proteins. This induction of autophagy is considered a critical component of the neuroprotective and health-promoting effects of these fatty acids.

The mTORC1 signaling complex is a central regulator of cell growth, proliferation, and autophagy. Hyperactivation of mTORC1 is linked to several diseases, making it a significant therapeutic target. Research has demonstrated that decanoic acid effectively inhibits mTORC1 activity. This inhibition occurs independently of glucose and insulin (B600854) signaling, which is the classical pathway for mTORC1 regulation.

Studies in Dictyostelium and validated in rat brain tissue and human cells show that decanoic acid decreases mTORC1 activity, as measured by the reduced phosphorylation of its downstream target, 4E-BP1. The mechanism may involve the inhibition of p97, an mTORC1 activator, which in turn leads to a reduction in mTORC1 signaling and subsequent effects, including the induction of autophagy. This inhibitory action on mTORC1 may underlie many of the therapeutic benefits associated with diets rich in medium-chain fatty acids.

| Model System | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Dictyostelium | Decreased mTORC1 activity | Inhibition of p97, an mTORC1 activator. | |

| Rat Hippocampal Slices | Reduction in p-4E-BP1 levels | Direct inhibition of mTORC1 pathway, independent of glucose/insulin. | |

| Patient-derived Astrocytes | Reduced mTORC1 activity | Inhibition of mTORC1 without altering mTORC2 activation. |

Induction and Regulation of Autophagic Processes

Interactions within Microbial Ecosystems

Decenoic acid isomers function as signaling molecules in complex microbial communities, influencing inter-species interactions. In the oral cavity, Streptococcus mutans secretes trans-2-decenoic acid, which inhibits the transition of the fungus Candida albicans from a yeast to a hyphal form, a key step in its pathogenesis. This fatty acid acts as a diffusible signal factor (DSF) that can modulate microbial behavior.

These signaling molecules can control quorum sensing systems and the functions of biofilm microbial communities, including motility and the production of extracellular polymeric substances. For example, cis-2-decenoic acid can inhibit biofilm formation by promoting dispersion in both Gram-positive and Gram-negative bacteria. However, decanoic acid can also be toxic to some microbes at higher concentrations, such as to Streptomyces roseosporus, the producer of the antibiotic daptomycin. This demonstrates the dual role of decenoic acids in microbial ecosystems, acting as both signaling molecules and growth inhibitors depending on the context and concentration.

Modulation of Biofilm Formation and Dispersal Mechanisms

This compound, specifically the cis-2-decenoic acid isomer, is a fatty acid signaling molecule that plays a significant role in the control of microbial biofilms. This molecule is produced by the bacterium Pseudomonas aeruginosa and acts as an autoinducer for biofilm dispersion. Its activity is not limited to a single species; it demonstrates interspecies and even inter-kingdom effects, inducing dispersal in a variety of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.

The mechanisms by which cis-2-decenoic acid controls biofilms are multifaceted. It has been shown to impair the initial formation of biofilms, induce the dispersal of pre-established biofilms, and modulate the persister cell sub-population within biofilms. The induction of dispersal is a key mechanism, essentially triggering the bacteria's own processes to break down the biofilm structure and release planktonic cells. This process is thought to involve the upregulation of enzymes that degrade the extracellular polymeric substance (EPS) matrix, a key structural component of biofilms. Studies have shown that even at nanomolar concentrations, cis-2-decenoic acid can lead to a significant increase in the release of planktonic cells from established biofilms of foodborne pathogens like Staphylococcus aureus, Bacillus cereus, Salmonella enterica, and E. coli.

The effect of cis-2-decenoic acid on biofilm dispersal is concentration-dependent. Research on P. aeruginosa has indicated that while its native concentration in culture supernatants is around 2.5 nM, exogenous application for inducing dispersal is effective in the range of 10 to 620 nM.

Regulation of Microbial Quorum Sensing Systems

This compound is a key player in microbial communication, functioning as a signal molecule within quorum sensing (QS) systems. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Cis-2-decenoic acid is classified as a diffusible signal factor (DSF), a family of fatty acid-based signals first identified in the plant pathogen Xanthomonas campestris.

In Pseudomonas aeruginosa, cis-2-decenoic acid is part of a complex, interconnected network of at least three main QS systems: las, rhl, and pqs. Recent findings have identified the long-chain fatty acid-CoA ligase FadD1 as a receptor for cis-2-decenoic acid in P. aeruginosa. The binding of cis-2-decenoic acid to FadD1 enhances the binding of FadD1 to the promoter region of the lasR gene. The LasR protein is a key transcriptional regulator that positively controls the las, rhl, and pqs QS systems. This demonstrates a direct mechanism by which cis-2-decenoic acid integrates into and modulates the broader QS network of this pathogen.

The influence of DSF-family signals like cis-2-decenoic acid extends to regulating various functions within the microbial community, including motility, the production of enzymes and EPS, and responses to stress. By interfering with or manipulating these QS systems, it is possible to control bacterial behavior, such as biofilm formation and virulence.

Impact on Microbial Metabolic Activity and Virulence Factor Expression

Cis-2-decenoic acid has a notable impact on the metabolic state of microbial cells, particularly persister cells. Persister cells are a dormant, metabolically inactive subpopulation of bacteria that exhibit high tolerance to antibiotics. Cis-2-decenoic acid can revert these dormant persister cells of Pseudomonas aeruginosa and Escherichia coli to a metabolically active state. This "awakening" is characterized by an increase in respiratory activity and changes in the expression of metabolic markers. By increasing their metabolic activity, cis-2-decenoic acid renders these persister cells susceptible to conventional antibiotics that target active cellular processes.

Furthermore, the signaling network regulated by cis-2-decenoic acid in P. aeruginosa involves genes associated with virulence. Transcriptome analysis has revealed that cis-2-decenoic acid influences the expression of genes involved in the synthesis and secretion of virulence factors. In many pathogenic bacteria, the expression of virulence factors is tightly controlled by quorum sensing systems. For instance, in Staphylococcus aureus, the agr QS system regulates the production of toxins and enzymes that contribute to its pathogenicity. Similarly, in P. aeruginosa, the QS systems modulated by signals including cis-2-decenoic acid control the expression of virulence factors like proteases and toxins.

Oxidative Processes and Derivative Formation

Susceptibility to and Role in Lipid Peroxidation

As an unsaturated fatty acid, this compound is susceptible to lipid peroxidation. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, by reactive oxygen species (ROS). The presence of a double bond in the carbon chain of this compound makes it a potential target for ROS, which can attack the double bond and initiate a chain reaction leading to the formation of lipid peroxyl radicals and hydroperoxides.

Lipid peroxidation can have significant biological consequences, including damage to cell membranes and other cellular components. In the context of neurodegenerative diseases, for example, lipid peroxidation is implicated in cellular stress and damage. While specific studies focusing solely on the role of this compound in lipid peroxidation are limited, its chemical structure places it within the class of molecules that can participate in these oxidative processes.

Biosynthesis of Volatile Fatty Acid Derivatives

Volatile fatty acid derivatives, such as certain alcohols and aldehydes, can be biosynthesized from the degradation of unsaturated fatty acids. The primary pathway for this conversion is the lipoxygenase (LOX) pathway, which acts on C18 fatty acids like linoleic and linolenic acid to produce shorter-chain volatile compounds.

While the direct biosynthesis of volatile derivatives from this compound is not as extensively documented as from longer-chain fatty acids, the general principles of fatty acid metabolism suggest its potential as a precursor. For instance, the production of 10-hydroxy-2-decenoic acid has been achieved through a two-step bioprocess starting from decanoic acid, with trans-2-decenoic acid as an intermediate. This demonstrates the enzymatic machinery exists to modify decenoic acid structures. The formation of various volatile fatty acid derivatives often involves enzymatic steps such as oxidation, reduction, and esterification. Medium-chain fatty acids, including decanoic acid, are utilized in various industrial and biological processes, which can involve their conversion to other chemical forms.

Biosynthesis, Degradation, and Metabolic Pathways of 6 Decenoic Acid

Natural Occurrence and Biological Production Pathways

Endogenous Formation in Eukaryotic and Prokaryotic Systems

6-Decenoic acid is a medium-chain unsaturated fatty acid that has been identified as an endogenous metabolite in animals. Its formation is rooted in the fundamental process of fatty acid biosynthesis, a highly conserved metabolic pathway in both prokaryotic and eukaryotic organisms. In eukaryotes such as animals and yeasts, de novo fatty acid synthesis is primarily carried out by a large, multifunctional enzyme complex known as type I fatty acid synthase (FAS I) located in the cytosol. In prokaryotes and plant plastids, a type II fatty acid synthase (FAS II) system, consisting of distinct, soluble enzymes, performs these reactions.

The biosynthesis initiates with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. The core synthesis process involves a cycle of four reactions—condensation, reduction, dehydration, and another reduction—iteratively adding two-carbon units from malonyl-CoA to the growing acyl chain, which remains covalently attached to an acyl carrier protein (ACP). The production of a C10 fatty acid like this compound involves the termination of this elongation cycle after reaching a 10-carbon length. The introduction of the double bond at the carbon-6 position is believed to be catalyzed by a specific fatty acid desaturase enzyme acting on the saturated precursor, decanoic acid (or its acyl-ACP/CoA thioester).

Bioconversion Mechanisms in Specific Biological Matrices (e.g., Dairy Products)

This compound, often in a mixture with its 5-decenoic acid isomer, is a known natural component of dairy products, particularly heated butter and various types of cheese. Its presence in these matrices is not primarily from direct synthesis by the cow, but rather from the bioconversion of milk lipids by microorganisms during fermentation and ripening.

The principal pathway for its formation is lipolysis, where microbial lipases break down milk fat (triglycerides) into glycerol (B35011) and free fatty acids. This process releases a pool of fatty acids, including the 10-carbon saturated fatty acid, decanoic acid. This decanoic acid then serves as a precursor for this compound through the action of microbial enzymes. Further metabolism by microorganisms, including pathways like β-oxidation and esterification, contributes to the complex flavor profile of cheese, to which medium-chain fatty acids and their derivatives are significant contributors. The common name "milk lactone" for a mixture of 5- and 6-decenoic acids suggests a metabolic link to decalactones, which are cyclic esters formed from hydroxy-decanoic acids. It is plausible that this compound exists in equilibrium with, or is a precursor to, a corresponding decalactone through enzymatic hydration and subsequent spontaneous lactonization.

Enzymatic Machinery of this compound Metabolism

Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound relies on the coordinated action of several key enzyme classes. While enzymes specific to the C10 chain length are part of a broader family that handles various fatty acids, their roles are critical.

Acetyl-CoA Carboxylase (ACC) : This enzyme catalyzes the first committed step of fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for the fatty acid chain.

Fatty Acid Synthase (FAS) : This multi-enzyme system (Type I in animals, Type II in bacteria) orchestrates the elongation of the fatty acid chain. It includes ketosynthases (KS) that catalyze the core carbon-carbon bond-forming condensation reaction.

Fatty Acid Desaturase : The formation of the cis double bond at the 6th position from a saturated decanoyl precursor is catalyzed by a desaturase. These enzymes typically use molecular oxygen and a reducing agent (like NADH or NADPH) to introduce a double bond at a specific position in the acyl chain.

Acyl-ACP Thioesterase : To release the final product, a thioesterase hydrolyzes the bond linking the completed fatty acyl chain from the acyl carrier protein (ACP) of the FAS complex, yielding the free fatty acid.

Pathways of Catabolic Degradation

The primary pathway for the degradation of this compound, like other fatty acids, is mitochondrial and peroxisomal β-oxidation. This cyclic process systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. Because this compound is a medium-chain fatty acid, specific enzymes with preferences for this chain length are involved.

The key enzymatic steps in the β-oxidation of this compound are summarized below.

| Step | Enzyme Class | Function | Example Enzyme(s) |

| Activation | Acyl-CoA Synthetase | Converts the free fatty acid into its metabolically active thioester form, decenoyl-CoA, using ATP and Coenzyme A. | Faa2p (S. cerevisiae), which has a preference for medium-chain fatty acids. |

| Dehydrogenation | Acyl-CoA Dehydrogenase | Introduces a double bond, converting the acyl-CoA into an enoyl-CoA. | FadE (E. coli) |

| Hydration | Enoyl-CoA Hydratase | Adds a water molecule across the double bond, forming a hydroxyacyl-CoA. | Fox2p (S. cerevisiae), FadB/FadJ (E. coli) |

| Dehydrogenation | Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group, forming a ketoacyl-CoA. | Fox2p (S. cerevisiae), FadB/FadJ (E. coli) |

| Thiolysis | Thiolase | Cleaves the ketoacyl-CoA using another molecule of Coenzyme A, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons. | FadA (E. coli) |

This table presents the general enzymatic steps for fatty acid β-oxidation. The process for an unsaturated fatty acid like this compound requires additional isomerase enzymes to reposition the double bond for compatibility with the core pathway enzymes.

Metabolic Interconversion with Related Fatty Acyl Species

This compound is metabolically linked to several other fatty acyl species through various enzymatic reactions.

Interconversion with Decanoic Acid : The most direct relationship is with its saturated counterpart, decanoic acid. The two are interconvertible through the actions of fatty acid desaturases (creating the double bond to form this compound) and reductases/hydrogenases (saturating the double bond to form decanoic acid). Decanoic acid itself is a key intermediate recruited from either de novo fatty acid synthesis or the degradation of longer fatty acids.

Relationship with Decalactones : As suggested by its common name "milk lactone," this compound is chemically and metabolically related to decalactones. This interconversion likely proceeds through a hydroxy-decanoic acid intermediate. The enzymatic hydration of the double bond in this compound would yield a hydroxy-decanoic acid, which can then undergo intramolecular esterification (lactonization) to form a stable five- or six-membered decalactone ring. Conversely, the dehydration of a decalactone could potentially yield this compound.

Catabolic Precursor : Through the β-oxidation pathway, this compound is a precursor to shorter-chain fatty acids. Each round of oxidation shortens the chain by two carbons, sequentially producing octenoic acid, hexenoic acid, and so on, along with acetyl-CoA.

Anabolic Product : this compound may also be formed as a breakdown product from the partial degradation of longer-chain unsaturated fatty acids. For example, the catabolism of certain C18 lipid hydroperoxides has been shown to yield derivatives of decenoic acid.

Precursor Utilization in Decenoic Acid Synthesis

The biosynthesis of decenoic acid isomers, particularly trans-2-decenoic acid, is achieved through specific metabolic pathways that utilize saturated fatty acids as primary precursors. Research has identified decanoic acid as a key starting material in the biocatalytic conversion to produce unsaturated variants. This process is often part of a modified β-oxidation pathway engineered in microorganisms like Escherichia coli.

The synthesis initiates with the activation of the precursor, decanoic acid. This step is crucial for preparing the fatty acid for subsequent enzymatic reactions. In this pathway, decanoic acid is converted into its coenzyme A (CoA) derivative, decanoyl-CoA, by the action of an acyl-CoA synthetase. This activated form then enters a series of reactions that introduce a double bond into the carbon chain. The biocatalytic synthesis relies on the β-oxidative decarboxylation of fatty acids.

Key enzymes are instrumental in this conversion. Acyl-CoA synthetase FadD activates the fatty acid, acyl-CoA dehydrogenase FadE forms the double bond through dehydrogenation, and acyl-CoA thioesterase YdiI removes the CoA group to yield the final decenoic acid product. Specifically, the acyl-CoA synthetase (MaMACS) from Mycobacterium avium has shown high activity for decanoic acid, making it effective for initiating this synthesis pathway.

Table 1: Precursors and Enzymes in Decenoic Acid Synthesis

| Precursor / Intermediate | Enzyme | Function |

|---|---|---|

| Decanoic Acid | Acyl-CoA Synthetase (e.g., FadD) | Activates the fatty acid precursor. |

| Decanoyl-CoA | Acyl-CoA Dehydrogenase (e.g., FadE) | Introduces a double bond via dehydrogenation. |

This biosynthetic route has been a subject of optimization studies to increase the yield of trans-2-decenoic acid, demonstrating a viable method for its production from a saturated C10 precursor.

Isomerization and Hydroxylation Reactions

The metabolic pathways involving decenoic acids also include significant isomerization and hydroxylation reactions. While the direct isomerization of this compound is not extensively detailed in the provided context, the isomerization of double bonds is a known catalytic process for unsaturated fatty acids. Such reactions can convert internal double bonds to different positions along the fatty acid chain.

Hydroxylation is a more prominently documented modification, particularly for trans-2-decenoic acid, which serves as a precursor for the synthesis of more complex and biologically active molecules. A critical example is its role in the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA), also known as royal jelly acid, a major bioactive component of royal jelly.

This conversion is an enzymatic hydroxylation reaction where a hydroxyl group is added at the terminal (ω) position of the carbon chain. This specific transformation is catalyzed by a P450 enzyme, which hydroxylates trans-2-decenoic acid to produce 10-HDA. In addition to 10-HDA, other hydroxylated forms such as 9-hydroxy-2-decenoic acid are also known to be produced in nature, indicating that hydroxylation can occur at different positions, including the penultimate (ω-1) carbon.

Table 2: Key Reactions and Enzymes in Decenoic Acid Modification

| Substrate | Reaction Type | Enzyme Class | Product |

|---|---|---|---|

| trans-2-Decenoic Acid | Terminal Hydroxylation | P450 Enzyme | 10-Hydroxy-2-decenoic acid (10-HDA). |

These hydroxylation reactions are significant as they create new functionalized fatty acids with distinct chemical properties and biological activities.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 10-Hydroxy-2-decenoic acid (10-HDA, Royal Jelly Acid) |

| 9-Hydroxy-2-decenoic acid |

| Acetyl-CoA |

| Decanoic Acid |

| Decanoyl-CoA |

| Linoleate |

| Propionyl-CoA |

| trans-2-Decenoic acid |

| trans-dec-2-enoyl-CoA |

Advanced Analytical Methodologies for 6 Decenoic Acid Quantification and Characterization

Chromatographic Separation Techniques for Isomeric Analysis

Chromatography is fundamental to separating 6-decenoic acid from other components in a sample, a critical step for accurate analysis. The separation of its geometric (cis/trans) and positional isomers presents a significant analytical challenge due to their similar chemical and physical properties.

Gas Chromatography (GC) for High-Resolution Separation

Gas chromatography (GC) is a powerful technique for separating volatile compounds like fatty acids, which are typically converted to more volatile methyl ester derivatives (FAMEs) before analysis. High-resolution capillary columns, particularly those with polar stationary phases, are essential for achieving the separation of fatty acid isomers. For instance, highly polar cyanopropyl-based columns are specifically designed for the resolution of cis and trans isomers, which is crucial for detailed fatty acid profiling.

The choice of the GC column is paramount. For example, specialized columns like the SP-2560 are recognized for their ability to separate a wide range of FAMEs, including positional and geometric isomers. The separation of various decenoic acid isomers, including (E)- and (Z)-6-decenoic acid, has been demonstrated in the analysis of heated butter using GC. In such studies, retention times are a key parameter for identification, though complete separation of all isomers, such as (Z)-6-decenoic acid from 9-decenoic acid, can be challenging and may require optimized GC conditions or complementary analytical techniques.

Table 1: GC Retention Data for Decenoic Acid Isomers and Related Compounds

| Compound | Retention Time (min) | Relative GC Peak Area (%) | GC Column/Conditions | Matrix | Reference |

| (E)-4- and/or (E)-6-decenoic acid | 36.85 | Not specified | Not specified | Heated Butter | |

| (E)-6-decenoate, methyl ester | 6.51 | 0.011 | Not specified | Heated Butter | |

| (Z)-6-decenoate, methyl ester | 6.71 | Not measured (co-eluted) | Not specified | Heated Butter |

Note: The table is populated with data from available research. Complete datasets for all isomers under a single condition are not always available in a single source.

Liquid Chromatography (LC) for Diverse Matrix Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a versatile alternative to GC, especially for less volatile compounds or for analyses within complex biological matrices without derivatization. Reversed-phase LC is a common mode of separation, where analytes are separated based on their hydrophobicity.

The combination of different separation modes, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can provide more comprehensive coverage of metabolites in a complex sample. For fatty acid analysis, LC is often coupled with mass spectrometry (LC-MS), which provides high sensitivity and specificity. This is particularly advantageous for analyzing samples like royal jelly or various food products where this compound might be present among a multitude of other fatty acids and lipids. The development of LC-MS methods allows for the direct quantification of free fatty acids, avoiding the derivatization step required for GC analysis. However, matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, can be a significant challenge in LC-MS and must be carefully managed.

Mass Spectrometry for Structural Elucidation and Targeted Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on the molecular weight and elemental composition of the molecule and, through fragmentation analysis, can help elucidate its structure, including the position of the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. This technique is widely used for the comprehensive profiling of fatty acids in various samples. After separation on the GC column, the eluted compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

In the context of this compound, GC-MS has been instrumental in identifying its presence in complex mixtures like heated butter. The mass spectra of different decenoic acid isomers can be used for their identification, even when they are not fully separated chromatographically. Derivatization techniques, such as the preparation of 4,4-dimethyloxazoline (DMOX) derivatives, can be employed to create more structurally diagnostic fragments upon mass analysis, which helps to pinpoint the exact location of the double bond within the fatty acid chain.

Table 2: Mass Spectrometry Data for Decenoic Acid Isomers

| Compound | Key Mass-to-Charge Ratios (m/z) | Ionization Method | Matrix | Reference |

| (E)-4- and/or (E)-6-decenoic acid | Not specified | Not specified | Heated Butter | |

| Methyl (E)-6-decenoate | Not specified | Not specified | Heated Butter | |

| Methyl (Z)-6-decenoate | Different from methyl 9-decenoate | Not specified | Heated Butter |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and specific technique for metabolomics and the analysis of lipids in complex biological samples. It allows for the detection and quantification of a wide array of metabolites, including low-abundance compounds, often without the need for derivatization. This makes it particularly suitable for studying fatty acids in biological fluids and tissues.

The use of high-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, enabling the determination of elemental compositions and enhancing confidence in compound identification. LC-MS/MS (tandem mass spectrometry) further improves specificity and is used for targeted quantification and structural elucidation by analyzing the fragmentation patterns of selected precursor ions. This approach has been successfully applied to analyze fatty acids in diverse matrices such as royal jelly and to profile metabolic changes in various biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and stereochemistry of molecules. It is particularly valuable for determining the configuration (cis or trans) of double bonds and for elucidating the precise three-dimensional structure of a compound in solution.

While GC-MS and LC-MS are excellent for quantification and identification based on fragmentation patterns, NMR provides unambiguous structural assignment. Techniques like 1H NMR and 13C NMR, along with two-dimensional experiments like HSQC and HMBC, can reveal the connectivity of atoms within the molecule. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can definitively distinguish between the (Z)- (cis) and (E)- (trans) isomers of this compound. The synthesis of specific isomers, such as 10-phenyl-6Z-decenoic acid, has been confirmed using NMR to verify the 100% cis-stereochemistry. This makes NMR an essential tool for fundamental research on the synthesis and structural characterization of specific isomers of this compound.

Computational and In Silico Approaches in Decenoic Acid Research

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a decenoic acid) when bound to a second molecule (a receptor or protein). This method is crucial for understanding the structural basis of a ligand's biological activity by modeling the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), can be calculated to estimate the strength of the interaction.

While specific molecular docking studies on this compound are not extensively documented in publicly available research, studies on the closely related decanoic acid and other fatty acids provide a clear framework for the methodology. For instance, in silico analyses have been performed to evaluate the binding of decanoic acid to various protein targets. These studies are critical for identifying potential molecular targets and guiding further experimental validation.

One such study investigated the binding of decanoic acid to the human N-methyl-D-aspartate (NMDA) receptor, a key protein in the central nervous system. Another analysis explored the interaction between decanoic acid and human transthyretin, a transport protein. Similarly, the binding potential of decanoic acid to the thioesterase domain of polyketide synthase in Aspergillus parasiticus has been evaluated as a potential inhibitor of aflatoxin synthesis. Research has also been conducted on how fluorination patterns on decanoic acid can alter its binding kinetics with AMPA receptor subunits, which can be studied using molecular docking simulations.

The findings from these representative studies, while not specific to the this compound isomer, illustrate the predictive power of molecular docking in fatty acid research. The data typically generated includes binding energy, the type of interactions, and the specific amino acid residues involved.

Table 1: Representative Molecular Docking Data for Decanoic Acid with Various Protein Targets

| Compound | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Computational Tool | Reference |

| Decanoic acid | N-methyl-D-aspartate (NMDA) Receptor | Not Specified | High Docking Score | Not Specified | Not Specified | |

| Decanoic acid | Human Transthyretin (TTR) | 1BM7 | Favorable Binding | Primarily hydrophobic interactions | Not Specified | |

| Decanoic acid | Thioesterase Domain (Polyketide Synthase) | 3ILS | -6.0 | Hydrophobic interactions and two conventional hydrogen bonds | AutoDock Vina | |

| 6-Octadecenoic acid | Main Protease (COVID-19) | 6LU7 | 5.5327 | van der Waals interactions | MOE 2020.0901 |

Note: This table includes data for decanoic acid and another unsaturated fatty acid to illustrate the methodology, as specific docking data for this compound is limited in the searched literature.

Chemical Synthesis and Derivatization Strategies for 6 Decenoic Acid Research

Targeted Chemical Synthesis of 6-Decenoic Acid and its Analogs

The targeted synthesis of this compound and its analogs involves sophisticated chemical strategies to ensure the correct placement and geometry of the carbon-carbon double bond, which is crucial for its chemical identity and biological function.

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of unsaturated fatty acids like this compound. While literature specifically detailing the stereoselective synthesis of this compound is sparse, general methodologies for creating specific isomers of unsaturated acids are well-established and applicable. Key reactions include palladium-catalyzed cross-coupling reactions and stereoselective Wittig reactions, which are instrumental in constructing dienyne structures that can be selectively reduced to the desired alkene geometry. For example, a synthetic pathway for a related C18 trienoic acid involved a sequence of a palladium-catalyzed coupling, a Grignard reaction, a stereoselective Wittig reaction, and a stereocontrolled reduction of a triple bond to furnish the final product with high purity.

Another powerful technique is cross-metathesis, often catalyzed by ruthenium-based catalysts, which allows for the coupling of two different olefins. This method can be used to synthesize specific unsaturated esters from simpler precursors. For instance, the cross-metathesis of 9-decenoic acid with methyl acrylate (B77674) has been demonstrated, showcasing the potential to build custom unsaturated diacids. Regioselectivity in reactions involving fatty acids is also critical. The synthesis of medium-sized halolactones from unsaturated acids like 9-decenoic acid has been achieved with high regioselectivity using organoselenium and DMAP co-catalysis, highlighting methods to selectively functionalize molecules at specific positions. These established synthetic strategies form the foundational toolkit for the custom synthesis of this compound and its analogs for research purposes.

Green chemistry principles are increasingly being integrated into the synthesis of fatty acids to minimize environmental impact. This involves using renewable starting materials, employing environmentally benign solvents, and utilizing catalytic processes over stoichiometric reagents. Biocatalytic approaches, in particular, offer significant advantages, including high selectivity under mild conditions (ambient temperature and pressure) without the need for heavy metal additives or organic solvents.

A key aspect of green chemistry is the quantitative evaluation of a synthesis route's environmental performance. Metrics such as the EcoScale, which assigns penalty points based on criteria like yield, price, safety, technical setup, temperature/time, and purification, can be used to rank different synthetic pathways. A score above 75 is considered excellent, providing a clear benchmark for process optimization. The synthesis of a related compound, (R)-3-hydroxydecanoic acid, from the cellulose-derived synthon levoglucosenone (B1675106) exemplifies a green approach, aiming to replace petroleum-based feedstocks with biosourced alternatives. Such strategies, focusing on renewable inputs and process efficiency, are central to the sustainable production of specialty chemicals like this compound.

The use of renewable feedstocks, primarily fats and oils from plants, is a cornerstone of sustainable chemical production. These natural resources provide a direct route to long-chain fatty acids that can be chemically modified to produce a variety of valuable compounds. Petroselinic acid ((6Z)-Octadecenoic acid), which is notable for having its double bond at the 6-position, is a particularly relevant renewable precursor. It can be sourced from the seed oil of plants like Coriandrum sativum.

Chemical transformations such as ozonolysis can be used to cleave the double bond in these precursor molecules. For example, the ozonolysis of petroselinic acid can produce adipic acid (a C6 diacid) and dodecanoic acid. Similarly, the abundant oleic acid can be converted into 9-decenoic acid. Metathesis is another key technology for transforming plant-oil-derived fatty acids. These methods allow for the conversion of abundant, long-chain fatty acids into shorter-chain, functionalized molecules, representing a viable and sustainable pathway for producing specific unsaturated acids like this compound.

Green Chemistry Approaches in Decenoic Acid Production

Biocatalytic and Metabolic Engineering for Sustainable Production

Harnessing biological systems through metabolic engineering and biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing fatty acids.

Metabolic engineering of microorganisms, particularly Escherichia coli, has been a major focus for producing various fatty acids, although research has concentrated more on isomers like trans-2-decenoic acid rather than this compound. The strategies employed, however, provide a clear blueprint for future work. A common approach is to modify the native β-oxidation pathway, which is responsible for fatty acid degradation. By deleting key genes involved in this cycle, such as fadB, fadJ, and the regulator fadR, the consumption of fatty acid intermediates can be blocked, leading to their accumulation.

To channel metabolic flux towards the desired product, key enzymes are often overexpressed. In the biosynthesis of trans-2-decenoic acid from decanoic acid, a dual-plasmid system is used to overexpress acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI). Further enhancements can be achieved by co-expressing fatty acid transporter proteins like FadL to improve the uptake of substrate into the cell. These genetic modifications can significantly increase product titers, with optimized fermentation conditions for an engineered E. coli strain yielding up to 1.98 g/L of trans-2-decenoic acid.

Table 1: Examples of Engineered E. coli Strains for Decenoic Acid-Related Production

| Strain Name | Genetic Modifications | Target Product | Key Findings | Reference(s) |

| BL21(DE3)-△fadB-△fadJ-△fadR / pET28a-sumo-CtydiI / pCDFDuet-1-MaMACS-PpfadE | Deletion of β-oxidation genes (fadB, fadJ, fadR); Overexpression of FadD, FadE, YdiI | trans-2-Decenoic acid | Optimized fermentation yielded 1.98 g/L of product from decanoic acid. | |

| NH03(pBGT-fadL) | Deletion of β-oxidation genes (fadE, fadD); Overexpression of AlkBGT hydroxylation system and FadL transporter | ω-Hydroxydecanoic acid | Co-expression of the FadL transporter enhanced conversion rate and yield. | |

| E. coli (ΔfadBJR/fadE-MACS/ydiI) | Deletion of β-oxidation genes (fadB, fadJ, fadR); Overexpression of FadE, MACS, YdiI | trans-2-Decenoic acid | Used as the first step in a two-step whole-cell catalysis system to produce 10-HDA. |

The efficiency of microbial production relies on the specific enzymatic machinery that carries out the desired chemical transformations. In the context of decenoic acid synthesis, several key classes of enzymes are utilized.

Acyl-CoA Synthetases (e.g., FadD): These enzymes activate fatty acids by attaching a Coenzyme A (CoA) molecule, preparing them for subsequent reactions in the β-oxidation pathway.

Acyl-CoA Dehydrogenases (e.g., FadE): This class of enzymes is responsible for introducing a double bond into the fatty acyl-CoA chain through a dehydrogenation reaction. The specificity of this enzyme is a critical determinant of the position of the resulting double bond.

Acyl-CoA Thioesterases (e.g., YdiI): These enzymes cleave the CoA group from the acyl-CoA molecule to release the free fatty acid product. Specific thioesterases can be chosen to target fatty acids of a particular chain length.

Cytochrome P450 Monooxygenases (e.g., CYP153A): These versatile enzymes can hydroxylate fatty acids at specific positions, often at the terminal (ω) carbon, to produce hydroxy fatty acids. They are key to creating bifunctional molecules.

Lipases: Lipases are widely used for the regioselective synthesis of fatty acid esters through the acylation of alcohols. For example, Candida rugosa lipase (B570770) has been shown to be highly effective in the regioselective monoacylation of estradiol.

These enzymatic systems, whether used in whole-cell catalysts or as purified enzymes, form the basis of biotransformation processes. Optimization often involves not just the core synthetic enzymes but also cofactor regeneration systems, such as using glucose dehydrogenase (GDH) to regenerate NADPH for P450 enzymes, to ensure sustained catalytic activity.

Fermentation Process Optimization for High-Titer Production

The industrial production of specific medium-chain unsaturated fatty acids is of significant interest for various applications. Research into optimizing fermentation processes provides a basis for achieving high-titer production, with studies on decenoic acid isomers offering a blueprint for these strategies. Biocatalytic synthesis, which uses engineered microorganisms, is gaining attention over traditional chemical methods due to its high safety, strong specificity, and lower environmental impact.

One area of focus has been the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli. To enhance production yields, researchers have optimized various fermentation parameters. Initial single-factor experiments followed by a Box-Behnken design (BBD) for response surface testing have been employed to identify the most influential factors and their optimal levels. Key variables in these optimization studies include substrate feeding concentration, inducer concentration, and the concentration of specific metal ions like MnCl2.

Through systematic optimization, a set of ideal conditions for maximizing the titer of trans-2-decenoic acid has been established. The optimization process involves two main stages: a biomass accumulation stage and a production/biosynthesis stage, often conducted at different temperatures to maximize cell growth and subsequent product formation. For instance, an initial growth phase might be at 37°C, while the induction phase for production is lowered to 30°C. This strategic control over fermentation conditions has been shown to significantly increase the final product yield. Under optimized conditions, the production of trans-2-decenoic acid reached 1.982 ± 0.110 g/L, a substantial increase compared to yields from non-optimized basic media.

The following table summarizes the optimized fermentation parameters identified in research for the high-titer production of trans-2-decenoic acid from a decanoic acid precursor.

| Parameter | Optimal Value |

|---|---|

| Seed Culture Time | 20 h |

| Culture Temperature (Growth) | 37 °C |

| Inoculation Amount | 1% |

| Induction Temperature (Production) | 30 °C |

| Substrate Flow (Fed-batch) | 0.15 g/L |

| Inducer Concentration | 5.60 g/L |

| MnCl2 Concentration | 0.10 mM |

| Resulting Titer | 1.982 ± 0.110 g/L |

Functional Derivatization for Biomedical and Biochemical Research Tools

Covalent Modifications for Probes and Conjugates

The functionalization of fatty acids, including decenoic acid and its saturated counterpart decanoic acid, is a key strategy for developing research tools such as molecular probes and targeted therapeutic conjugates. Covalent attachment of these lipid chains can modify the properties of peptides and other molecules, particularly their interaction with biological membranes.

These covalent modifications are part of a broader field of bioconjugate chemistry, where site-specific conjugation is used to create highly targeted protein conjugates for therapeutic and diagnostic purposes. A variety of chemical groups can be attached to create functional probes, including fluorophores (like FITC, Cy3, Cy5), biotin (B1667282) for affinity purification, and chelating agents (like DOTA) for radiolabeling. The carboxyl group of decenoic acid provides a reactive handle for such conjugations, typically forming amide or ester bonds with target molecules.

Role as Stabilizing Ligands in Nanomaterial Synthesis

In the field of nanotechnology, fatty acids are widely used as surfactants and stabilizing ligands to control the synthesis of nanoparticles. Decanoic acid, in particular, plays a crucial role in dictating the size, shape, and stability of various nanocrystals during their formation.

During the high-temperature synthesis of nanomaterials, such as iron oxide nanoparticles (IONPs), decanoic acid is often added to the reaction. It acts as a capping agent, adsorbing to the surface of the nascent nanocrystals and preventing their uncontrolled aggregation. This stabilization allows for the formation of monodisperse nanoparticles with well-defined morphologies. For example, in the thermal decomposition synthesis of IONPs, using decanoic acid as a ligand can yield larger, pseudocubic nanocrystals (around 45 nm), whereas using oleic acid under similar conditions produces smaller, pseudospherical particles (4–20 nm).

The choice of ligand is a critical parameter for controlling the final properties of the nanomaterials. In the synthesis of barium titanate nanocrystals, decanoic acid was used to produce particles with diameters of 6–10 nm. The mechanism involves the ligand's ability to stabilize uniform inverse micelles during the high-temperature reaction, which act as nanoreactors for crystallization. The use of decanoic acid has also been documented in the synthesis of cobalt-iron oxide nanocubes via a thermal decomposition process in solvents like benzyl (B1604629) ether. The ability to tune the size and shape of magnetic nanocrystals is essential for their application in biomedical fields, data storage, and catalysis.

Future Research Directions and Unresolved Questions in 6 Decenoic Acid Biology

Elucidation of Novel Receptor-Mediated Signaling Pathways

While the roles of G protein-coupled receptors (GPCRs) in sensing fatty acids are increasingly understood, the specific receptors for medium-chain fatty acids (MCFAs) like 6-decenoic acid remain a significant area of investigation. Research has largely focused on long-chain fatty acid receptors like GPR40 and GPR120, and short-chain fatty acid receptors such as GPR41 and GPR43. As a medium-chain fatty acid, this compound (a C10:1 fatty acid) falls into a category that is known to target both FFAR1/GPR40 and FFAR4/GPR120. However, the precise binding affinities and downstream signaling cascades activated by this compound are not fully characterized.

Future research should aim to deorphanize novel receptors that may exhibit higher specificity for this compound and other MCFAs. This involves screening orphan GPCRs with a library of MCFAs to identify potential candidates. Once identified, the downstream signaling pathways, including the coupling to various G-protein subtypes (e.g., Gαs, Gαi, Gαq) and β-arrestin, need to be meticulously mapped. Understanding these pathways is crucial as they mediate diverse physiological responses, from metabolic regulation to immune responses.

Key Unresolved Questions:

Which specific GPCRs, beyond the known FFARs, bind to this compound with high affinity and specificity?

What are the downstream signaling effectors activated by this compound binding to its putative receptors?

How does the signaling initiated by this compound differ from that of saturated or other unsaturated fatty acids of similar chain length?

Does this compound act as a biased agonist, preferentially activating certain signaling arms over others?

Comprehensive Systems Biology Analysis of this compound Homeostasis

A systems-level understanding of how the concentration of this compound is regulated within cells and organisms is currently lacking. This requires a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of its homeostasis.

Future research should focus on identifying the complete set of enzymes involved in the biosynthesis and degradation of this compound. While general pathways of fatty acid metabolism are known, the specific enzymes showing preference for this compound as a substrate are not well-defined. Transcriptomic and metabolomic studies on organisms exposed to varying levels of this compound could reveal regulatory networks and feedback loops. For instance, such studies could identify transcription factors and metabolic enzymes whose expression changes in response to this compound, shedding light on how its levels are sensed and controlled.

Table 1: Potential Research Approaches for Systems Biology Analysis

| Omics Level | Research Approach | Potential Insights |

| Genomics | Comparative genomics of organisms that produce this compound. | Identification of conserved genes potentially involved in its metabolism. |

| Transcriptomics | RNA-sequencing of cells or tissues under different this compound concentrations. | Revealing gene regulatory networks and key transcription factors. |

| Proteomics | Quantitative analysis of protein expression in response to this compound. | Identifying enzymes and transport proteins directly interacting with the fatty acid. |

| Metabolomics | Tracing the metabolic fate of isotopically labeled this compound. | Mapping the complete metabolic pathways, including catabolism and conversion to other molecules. |

Development of Advanced Biotechnological Production Platforms

The industrial production of specific fatty acids like this compound is an area of growing interest, with microbial fermentation offering a sustainable alternative to chemical synthesis. The oleaginous yeast Yarrowia lipolytica and the well-established model organism Saccharomyces cerevisiae have emerged as promising chassis for producing fatty acids.

Future research must focus on engineering these microbial platforms for enhanced and specific production of this compound. This involves several metabolic engineering strategies:

Engineering Fatty Acid Synthase (FAS): Modifying the FAS complex to favor the production of ten-carbon chains.

Introducing Novel Thioesterases: Expressing thioesterases with a preference for C10 acyl-ACPs to release decenoic acid from the FAS.

Blocking Competing Pathways: Deleting or downregulating genes involved in the β-oxidation (degradation) and elongation of fatty acids to prevent the loss of the desired product.

Optimizing Fermentation Conditions: Fine-tuning culture parameters such as temperature, pH, and nutrient supply to maximize yield.

Studies have shown that S. cerevisiae can be engineered to produce various fatty acids, including decenoic acids. Similarly, Y. lipolytica is recognized as a superior chassis for tailored fatty acid production due to its high capacity for lipid accumulation.

Investigation of Cross-Kingdom Ecological Interactions

Fatty acids and their derivatives often act as semiochemicals, mediating communication between different organisms. For example, some decenoic acid derivatives function as pheromones in insects. The role of this compound in ecological interactions, particularly across different biological kingdoms (e.g., bacteria-insect, fungus-plant), is a nascent field of study.

Unresolved questions include whether this compound is produced by microorganisms to influence the behavior or physiology of host organisms, such as insects or plants. It may act as a symbiotic signal, a defense compound, or a developmental cue. Research could involve analyzing the metabolome of symbiotic microbes and their hosts to identify this compound and correlate its presence with specific ecological phenomena. For instance, antibiotic treatment in insects has been shown to alter their cuticular hydrocarbon profile, which includes fatty acid-derived compounds, leading to behavioral changes. Investigating whether this compound plays a role in such interactions is a key future direction.

Translational Research Avenues for Bioactive Decenoic Acid Derivatives

While research on this compound itself is limited, related decenoic acid isomers and derivatives have shown a range of promising bioactivities, suggesting potential for translational research. For example, 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, exhibits anti-inflammatory, immunomodulatory, and anti-tumor effects. Another isomer, (E)-10-oxo-8-decenoic acid, has been shown to induce apoptosis in cancer cells.

Future research should focus on synthesizing a variety of derivatives of this compound and screening them for therapeutic properties. This could involve creating esters, amides, or hydroxylated versions of the molecule. These new chemical entities could then be tested in various disease models, including metabolic disorders, inflammatory conditions, and cancer. The development of derivatives with improved potency and specificity could pave the way for new therapeutic agents. For example, modifying chitosan (B1678972) with 2-decenoic acid has been shown to create a biomaterial that resists biofilm formation while supporting fibroblast growth, indicating potential in tissue engineering and wound healing.

Q & A

Q. What analytical techniques are most effective for quantifying 6-Decenoic acid purity in laboratory settings, and what validation parameters are critical for ensuring accuracy?

Methodological Answer:

-

Primary Techniques : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS is preferred for volatile compounds due to its high resolution and sensitivity .

-

Validation Parameters : Include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), precision (%RSD < 5%), and recovery rates (90–110%) .

-

Data Table :

Technique LOD (µg/mL) Precision (%RSD) Recovery (%) GC-MS 0.05 3.2 98 HPLC 0.1 4.8 93

Q. How can researchers optimize the synthesis of this compound to maximize yield while minimizing byproducts?

Methodological Answer:

- Key Variables : Reaction temperature (80–100°C), catalyst type (e.g., lipase enzymes for esterification), and solvent polarity (non-polar solvents reduce side reactions) .

- Experimental Design : Use fractional factorial designs to test interactions between variables. For example, vary catalyst concentration (0.5–2.0 wt%) and monitor yield via NMR or FTIR .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies between in vitro and in vivo studies on the antimicrobial efficacy of this compound?

Methodological Answer:

- Controlled Variables : Adjust pH to mimic physiological conditions (6.5–7.5) and use biofilm models to approximate in vivo microbial behavior .

- Comparative Analysis : Pair in vitro MIC (minimum inhibitory concentration) assays with in vivo murine infection models, ensuring consistent dosing and strain selection. Statistical tools like ANOVA should identify confounding factors (e.g., host immune response) .

Q. How do computational models predict the interaction of this compound with lipid bilayers, and how do these predictions align with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model insertion depth and bilayer disruption. Compare results with experimental techniques like fluorescence anisotropy or neutron scattering .

- Data Contradictions : If simulations suggest rapid permeabilization but experiments show delayed effects, evaluate solvent accessibility in models or probe membrane fluidity via Laurdan GP imaging .

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in eukaryotic systems?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled this compound and track metabolites via LC-MS/MS. Focus on β-oxidation intermediates and conjugation products (e.g., acyl-CoA derivatives) .

- Enzyme Inhibition Studies : Apply specific inhibitors (e.g., etomoxir for CPT1) to isolate pathways. Pair with RNA-seq to identify upregulated genes in treated cells .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound’s biochemical mechanisms?

Methodological Answer:

- Feasible : Prioritize assays with established protocols (e.g., enzyme kinetics) over high-throughput screens requiring specialized equipment .

- Novelty : Explore understudied applications, such as its role in modulating gut microbiota or lipid signaling in cancer .

- Ethical : For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes .

Q. What statistical strategies are critical for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. Data Interpretation and Peer Review Considerations

Q. How should researchers address conflicting data on this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles (HPLC) with controls. Use Arrhenius kinetics to extrapolate shelf life .

- Peer Review Mitigation : Disclose all storage parameters (e.g., container material, light exposure) to enable replication .

Q. What peer review criteria are most stringent for studies claiming novel biological activities of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.